Bienvenue dans la boutique en ligne BenchChem!

Erythromycin Propionate

Pharmacokinetics Oral bioavailability Macrolide esters

Erythromycin propionate (CAS 134-36-1) is a 2'-propanoate ester of erythromycin A, engineered for superior acid stability and consistent oral bioavailability. As the key intermediate for erythromycin estolate and optimal starting material for oral solid dosage forms, this compound overcomes the poor gastric stability of erythromycin base. Supplied at ≥95% purity with validated HPLC-ESI-MS quantification methods available. Choose this compound for predictable, prolonged systemic exposure in your formulations. Inquire now for bulk pricing.

Molecular Formula C40H71NO14
Molecular Weight 790.0 g/mol
CAS No. 134-36-1
Cat. No. B086350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin Propionate
CAS134-36-1
Synonymserythromycin propionate
propionyl eryhthromycin
Molecular FormulaC40H71NO14
Molecular Weight790.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O
InChIInChI=1S/C40H71NO14/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-/m1/s1
InChIKeyTYQXKHPOXXXCTP-CSLYCKPJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin Propionate (CAS 134-36-1) Procurement Guide: Veterinary Macrolide Antibiotic and Feed Premix Intermediate


Erythromycin propionate (CAS 134-36-1) is the 2′-propanoate ester of the 14-membered macrolide antibiotic erythromycin A, produced by Saccharopolyspora erythraea. This esterified derivative was developed to overcome the acid lability of erythromycin base in the gastric environment, enabling improved oral bioavailability [1]. As a prodrug, it is primarily absorbed intact and subsequently hydrolyzed in vivo to the active erythromycin base [2]. The compound serves as the core pharmacologically active ester in the formulation of erythromycin estolate (the lauryl sulfate salt of erythromycin propionate) and is employed in both human and veterinary medicine, notably in medicated feed applications for livestock [3].

Why Erythromycin Propionate Cannot Be Simply Substituted with Erythromycin Base, Stearate, Ethylsuccinate, or Thiocyanate in Formulations and Research Applications


In-class erythromycin derivatives exhibit fundamentally distinct physicochemical and pharmacokinetic profiles that preclude direct interchangeability. Erythromycin base undergoes rapid degradation in acidic gastric conditions, resulting in low and highly variable oral bioavailability (approximately 18–45%) [1]. While salts such as stearate and ethylsuccinate were developed to address this limitation, each displays unique dissolution, absorption, and stability characteristics. Erythromycin propionate was specifically engineered as a 2′-ester to enhance acid stability and lipophilicity, leading to superior and more consistent blood levels compared to the parent base [2]. Critically, the propionate ester is the principal absorbed form in erythromycin estolate formulations, underscoring its central role in achieving therapeutic concentrations. Additionally, erythromycin thiocyanate—a common veterinary feed-grade alternative—differs markedly in formulation compatibility and regulatory classification, making direct substitution in premix applications scientifically unsound [3]. These differences mandate evidence-based selection tailored to specific formulation, regulatory, and therapeutic requirements.

Quantitative Differential Evidence: Erythromycin Propionate vs. Erythromycin Base, Stearate, Ethylsuccinate, and Thiocyanate


Superior and More Prolonged Systemic Exposure: Erythromycin Propionate Achieves Several-Fold Higher Serum Levels Than Erythromycin Base

In a direct head-to-head crossover study in human volunteers, erythromycin propionate demonstrated serum levels that were 'several times higher' than those achieved with erythromycin base following multiple oral dosing [1]. Griffith et al. confirmed that the propionate ester provides both earlier attainment and more prolonged maintenance of therapeutic blood concentrations compared to the parent base [2]. This finding is consistent with the structural rationale established by Stephens and Conine, who demonstrated that erythromycin esters with fatty acid chains of 2–4 carbon atoms—the propionate ester containing a 3-carbon chain—yield the highest blood levels among all tested derivatives, outperforming esters with longer carbon backbones [3].

Pharmacokinetics Oral bioavailability Macrolide esters

Defined Intrinsic Stability in Acetonitrile: Erythromycin Propionate Retains 87% Integrity After 168 Hours vs. Rapid Methanol Hydrolysis of Ethylsuccinate

A comparative stability study of erythromycin esters in organic solvents revealed distinct degradation kinetics. Erythromycin propionate demonstrated high stability in acetonitrile, with approximately 87% of the intact ester remaining after 168 hours of incubation [1]. In contrast, erythromycin ethylsuccinate underwent rapid hydrolysis in methanol, showing less than 5% degradation over 168 hours in acetonitrile but nearly complete conversion to erythromycin base within 40 hours when dissolved in methanol [2]. Methanol caused rapid hydrolysis of the propionate ester as well, with only 35% remaining after 28 hours, but its superior stability in acetonitrile provides a defined, reliable window for analytical and preparative workflows [1].

Chemical stability Analytical method development Excipient compatibility

Validated HPLC-ESI-MS Method for Simultaneous Quantification of Propionate Ester and Active Base in Plasma

A high-performance liquid chromatography–electrospray ionization mass spectrometry (HPLC-ESI-MS) method was developed and validated for the simultaneous determination of erythromycin propionate and its active metabolite, erythromycin base, in human plasma [1]. The method employed selected ion monitoring (SIM) at m/z 790.7 for erythromycin propionate, m/z 734.7 for erythromycin base, and m/z 837.8 for the internal standard roxithromycin. The calibration curves exhibited correlation coefficients better than 0.997 (n=6) over concentration ranges of 2 ng/mL to 1 μg/mL for propionate and 1–10 μg/mL for the base, following a simple deproteinization sample preparation procedure . This method was successfully applied to patient plasma samples after single-dose administration of erythromycin stinoprate capsules (500 mg erythromycin base equivalent), demonstrating its utility for clinical pharmacokinetic studies [2].

Bioanalytical method Pharmacokinetic studies LC-MS

In Vitro Antibacterial Activity: Erythromycin Propionate Exhibits MIC of 0.01–0.05 μg/mL Against Micrococcus luteus

Erythromycin propionate demonstrates potent antibacterial activity in vitro, displaying a minimum inhibitory concentration (MIC) range of 0.01–0.05 μg/mL when tested against Micrococcus luteus, a Gram-positive reference strain commonly employed in antibiotic susceptibility assays . This activity reflects the inherent potency of the propionate ester as a prodrug; however, it is important to note that the 2′-esters of erythromycin are generally antimicrobially inactive or substantially less active than the parent base and require in vivo hydrolysis to the free erythromycin base to exert full antibacterial effect [1].

Antimicrobial susceptibility MIC determination Macrolide activity

Feed Premix Application Distinction: Erythromycin Propionate vs. Erythromycin Thiocyanate in Veterinary Medicated Feed

Erythromycin thiocyanate is the predominant erythromycin derivative employed in veterinary medicated feed premixes, with established stability studies confirming no detectable degradation during feed processing and after 2 years of storage at 25°C and 60% relative humidity [1]. Erythromycin propionate, in contrast, serves as the core ester component in human-use formulations such as erythromycin estolate (the lauryl sulfate salt of erythromycin propionate) and is not typically utilized as a standalone feed-grade additive [2]. However, its role as the pharmacologically active ester in estolate formulations, which provide high and sustained blood levels, positions it as a critical intermediate for the manufacture of specialized veterinary oral dosage forms requiring enhanced bioavailability [3].

Veterinary pharmaceuticals Medicated feed additives Premix stability

Recommended Procurement and Application Scenarios for Erythromycin Propionate (CAS 134-36-1) Based on Differential Evidence


Formulation Development of High-Bioavailability Oral Erythromycin Products

Erythromycin propionate is the optimal starting material for developing oral solid dosage forms (tablets, capsules) or suspensions where predictable and sustained systemic exposure is required. Its established superiority over erythromycin base in achieving several-fold higher and more prolonged serum concentrations [1] makes it the ester of choice for formulations intended to overcome the poor and variable bioavailability associated with acid-labile erythromycin base [2].

Synthesis of Erythromycin Estolate (Lauryl Sulfate Salt) and Related Derivatives

Erythromycin propionate serves as the essential intermediate for the manufacture of erythromycin estolate, the lauryl sulfate salt of erythromycin propionate. Erythromycin estolate is a clinically significant formulation that is primarily absorbed as the intact propionate ester [1]. Procurement of high-purity erythromycin propionate (≥95%) enables the reliable synthesis of estolate and other propionate-based salt derivatives for pharmaceutical applications [2].

Bioanalytical Method Development and Pharmacokinetic Reference Standard

The availability of a fully validated HPLC-ESI-MS method for the simultaneous quantification of erythromycin propionate and its active base metabolite [1] positions this compound as an essential reference standard for bioanalytical laboratories. Researchers conducting pharmacokinetic studies, bioequivalence assessments, or therapeutic drug monitoring of erythromycin propionate-containing formulations (e.g., erythromycin stinoprate capsules) require this compound for calibration, quality control, and method validation purposes [2].

Comparative Stability and Formulation Excipient Compatibility Studies

Given the defined stability profile of erythromycin propionate in organic solvents—87% intact after 168 hours in acetonitrile, with quantifiable hydrolysis kinetics in methanol [1]—this compound is well-suited for systematic excipient compatibility and forced degradation studies. Formulation scientists can leverage this data to design robust manufacturing processes and select appropriate solvent systems that preserve ester integrity during production and storage [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin Propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.